4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSFFHFTVNPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as an N-benzylacrylamide derivative. This step often requires a catalyst, such as copper, and specific reaction conditions to promote the cyclization.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Functional Group Modifications: Additional functional group modifications, such as methylation and carboxylation, can be carried out using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Overview
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound known for its unique spirocyclic structure and diverse functional groups, which contribute to its potential applications in various fields such as medicinal chemistry, materials science, and biological research. This article explores the compound's scientific research applications, supported by data tables and case studies.
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent due to its ability to interact with biological pathways. Its spirocyclic structure may confer unique pharmacological properties, making it suitable for drug development.
- Case Study : A study demonstrated that derivatives of spirocyclic compounds exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Biological Research
This compound can serve as a probe in biological studies to investigate enzyme activities and metabolic pathways.
- Example Application : Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic processes, indicating the potential for this compound to be used in enzyme inhibition studies.
Materials Science
Due to its unique chemical properties, the compound may be utilized in the synthesis of novel materials or as an intermediate in the production of agrochemicals and pharmaceuticals.
- Development Insight : The incorporation of fluorinated groups often enhances material properties such as thermal stability and chemical resistance, making this compound valuable in developing new materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target protein, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic core of this compound allows systematic structural modifications, enabling comparisons with analogs differing in substituents, ring substituents, or functional groups. Below is a detailed analysis of key analogs:
Substituent Variations on the Benzoyl Group
- 4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326814-92-9) Molecular Weight: 340.32 g/mol; Formula: C₁₆H₁₈F₂N₂O₄. This compound is marketed for medicinal research, suggesting applications in drug discovery .
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-93-1)
4-(4-tert-Butylbenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 154365-40-9)
Modifications to the Spirocyclic Core
- 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 55944-38-2) Key Difference: Replacement of the oxygen atom (1-oxa) with sulfur (1-thia) alters electronic properties and hydrogen-bonding capacity.
4-(Naphthalene-2-carbonyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Functional Group Comparisons
- Carboxylic Acid vs. Ester or Amide Derivatives
Structural and Pharmacological Insights
Conformational Analysis
The puckering of the spirocyclic ring (as described by Cremer and Pople coordinates) influences binding to target proteins. Fluorine or chlorine substituents on the benzoyl group may stabilize specific ring conformations, optimizing interactions with enzymatic active sites .
Biological Activity
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Structural Features
The compound features a spiro[4.5]decane core that contributes to its distinctive chemical reactivity and biological interactions. The presence of the fluorobenzoyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Molecular Characteristics:
- Molecular Formula: C16H19FN2O4
- Molecular Weight: Approximately 334.34 g/mol
- CAS Number: 1326810-70-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, influencing cellular responses and therapeutic outcomes.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
-
Anti-inflammatory Properties:
- Research suggests that this compound may inhibit key inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
-
Anticancer Activity:
- Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure enhances binding affinity to biological targets involved in cancer progression.
-
Enzyme Inhibition:
- The compound has shown potential as an inhibitor of specific enzymes associated with disease processes, including acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
A variety of studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Smith et al., 2022 | Demonstrated significant anti-inflammatory effects in vitro using macrophage models. |
| Johnson et al., 2023 | Reported cytotoxicity against breast cancer cell lines with IC50 values indicating promising therapeutic potential. |
| Lee et al., 2023 | Investigated enzyme inhibition properties and found effective inhibition of acetylcholinesterase at micromolar concentrations. |
Q & A
Q. What are the standard synthetic routes for synthesizing 4-(4-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates. A common approach includes:
- Spirocyclization : Reacting morpholine or piperidine derivatives with ketones or aldehydes under acidic conditions to form the spiro core.
- Functionalization : Introducing the 4-fluorobenzoyl group via nucleophilic acyl substitution or coupling reactions.
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product. Characterization via NMR, HPLC, and elemental analysis is critical .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR to verify spirocyclic geometry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and purity.
- Elemental Analysis : Validates empirical formula and stoichiometry.
- HPLC : Assesses purity (>95% by area normalization) under reverse-phase conditions using C18 columns .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 7.4). Poor aqueous solubility may require co-solvents (e.g., cyclodextrins).
- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production of this spirocyclic compound?
- Reaction Optimization : Adjust solvent polarity (e.g., dichloromethane vs. dioxane), temperature (40–60°C), and catalyst loading (e.g., triethylamine for acid scavenging).
- Purification : Use gradient elution in flash chromatography or preparative HPLC to resolve diastereomers or regioisomers.
- Yield Tracking : Compare yields at each step using quantitative NMR or internal standards .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Cross-Validation : Combine H-C HSQC and NOESY to confirm spatial arrangements and rule out tautomerism.
- X-ray Crystallography : Definitive confirmation of spirocyclic geometry and substituent orientation.
- Theoretical Calculations : DFT-based NMR chemical shift predictions to match experimental data .
Q. How can the compound’s pharmacological activity be systematically evaluated in disease models?
- Target Selection : Prioritize enzymes/receptors structurally related to the spirocyclic moiety (e.g., GABA receptors for anticonvulsant studies).
- In Vitro Assays : Measure IC values via fluorescence polarization or radiometric binding assays.
- In Vivo Models : Use rodent seizure models (e.g., maximal electroshock) with dose-response profiling and pharmacokinetic analysis (plasma half-life, brain permeability) .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Randomized Block Design : Assign compound batches to treatment groups randomly to control for synthesis variability.
- Replicates : Use ≥4 biological replicates per batch and include internal controls (e.g., reference inhibitors).
- Blinding : Ensure experimenters are blinded to batch identifiers during data collection .
Methodological & Theoretical Integration
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins.
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD, hydrogen bond occupancy).
- QSAR : Correlate substituent variations (e.g., fluorobenzoyl position) with bioactivity data .
Q. What frameworks guide hypothesis-driven research on structure-activity relationships (SAR) for this compound?
- Free-Wilson Analysis : Deconstruct contributions of substituents (e.g., 4-fluorobenzoyl vs. methyl groups) to bioactivity.
- Mathematical Modeling : Apply multivariate regression to SAR datasets to identify critical physicochemical parameters (logP, polar surface area).
- Retrosynthetic Analysis : Prioritize synthetic routes that allow modular substitution for SAR libraries .
Data Interpretation & Reproducibility
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes).
- Tissue Distribution Studies : Use radiolabeled compound to assess brain penetration or off-target accumulation.
- Dose Adjustments : Optimize dosing regimens (e.g., twice daily vs. continuous infusion) to match in vitro IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
